molecular formula C17H24N6O2 B6990126 Tert-butyl 4-[1-(6-cyanopyrazin-2-yl)azetidin-3-yl]piperazine-1-carboxylate

Tert-butyl 4-[1-(6-cyanopyrazin-2-yl)azetidin-3-yl]piperazine-1-carboxylate

Cat. No.: B6990126
M. Wt: 344.4 g/mol
InChI Key: OTSQPPLXRIQDHC-UHFFFAOYSA-N
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Description

Tert-butyl 4-[1-(6-cyanopyrazin-2-yl)azetidin-3-yl]piperazine-1-carboxylate: is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring substituted with an azetidine and a cyanopyrazine moiety, making it a unique structure for chemical and biological studies.

Properties

IUPAC Name

tert-butyl 4-[1-(6-cyanopyrazin-2-yl)azetidin-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2/c1-17(2,3)25-16(24)22-6-4-21(5-7-22)14-11-23(12-14)15-10-19-9-13(8-18)20-15/h9-10,14H,4-7,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSQPPLXRIQDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CN(C2)C3=NC(=CN=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[1-(6-cyanopyrazin-2-yl)azetidin-3-yl]piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Cyanopyrazine Group: This step involves the reaction of the azetidine intermediate with a cyanopyrazine derivative under controlled conditions.

    Formation of the Piperazine Ring: The final step involves the coupling of the azetidine-cyanopyrazine intermediate with a piperazine derivative, followed by tert-butyl protection of the carboxylate group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the cyanopyrazine moiety, converting the nitrile group to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to amines.

    Substitution: Introduction of new functional groups at the azetidine ring.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its unique structural properties and reactivity.

Biology:

  • Potential applications in the development of new pharmaceuticals due to its bioactive moieties.
  • Investigated for its interactions with biological macromolecules.

Medicine:

  • Explored as a potential drug candidate for various therapeutic areas, including antimicrobial and anticancer research.

Industry:

  • Utilized in the development of new materials with specific chemical properties.
  • Applied in the synthesis of specialty chemicals and advanced intermediates.

Mechanism of Action

The mechanism of action of tert-butyl 4-[1-(6-cyanopyrazin-2-yl)azetidin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The cyanopyrazine moiety can interact with enzymes or receptors, modulating their activity. The piperazine ring may facilitate binding to biological macromolecules, enhancing the compound’s bioactivity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride

Comparison:

  • Structural Differences: The presence of the cyanopyrazine moiety in tert-butyl 4-[1-(6-cyanopyrazin-2-yl)azetidin-3-yl]piperazine-1-carboxylate distinguishes it from similar compounds, which may have different substituents.
  • Reactivity: The unique structure of this compound may result in different reactivity patterns compared to its analogs.
  • Applications: While similar compounds may share some applications, the specific properties of this compound could make it more suitable for certain research areas, such as targeted drug development or advanced material synthesis.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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